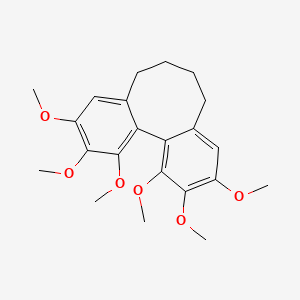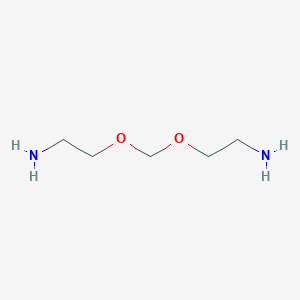
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of methyl (2-methyl-1,3-oxazol-4-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Applications De Recherche Scientifique
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (2-methyl-1,3-oxazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be compared with other oxazole derivatives such as:
- Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
- Methyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)acetate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
UGRUQEPTKMIXCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CO1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)

![2-propyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8701951.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)


![N-[5-oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-yl]acetamide](/img/structure/B8701984.png)
